N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide
Overview
Description
N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide can be synthesized through the condensation reaction between 4-chloroacetophenone and 4-methylbenzohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, and is carried out in a solvent like methanol. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: Another hydrazone derivative with similar structural features.
N’-[1-(4-chlorophenyl)ethylidene]acetohydrazide: A related compound with a different substituent on the hydrazone group.
Uniqueness
N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-3-5-14(6-4-11)16(20)19-18-12(2)13-7-9-15(17)10-8-13/h3-10H,1-2H3,(H,19,20)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIYFAXVSRWCL-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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